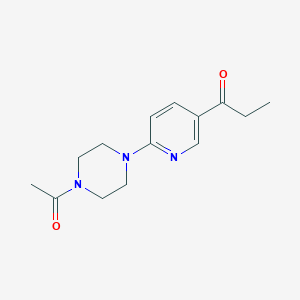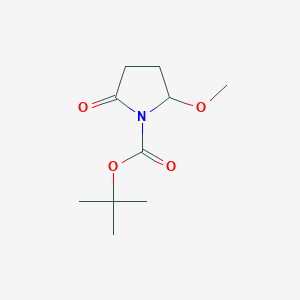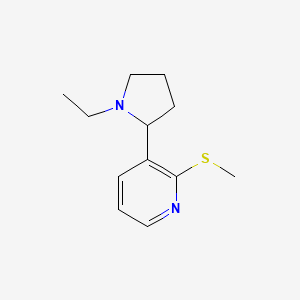![molecular formula C15H21N3 B11800860 N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is a complex organic compound that features a bipyridine structure with a cyclopentyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable cyclopentylamine can yield the desired compound through a series of cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully saturated derivatives .
Scientific Research Applications
N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a precursor for synthesizing other complex molecules
Mechanism of Action
The mechanism by which N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-3,4,5,6-tetrahydro-2-pyridinamine: Shares a similar core structure but lacks the bipyridine moiety.
3,4,5,6-Tetrahydro-2-pyridinamine: A simpler analog without the cyclopentyl group.
N-Cyclopentyl-3,4,5,6-tetrahydro-2-pyrimidinamine: Contains a pyrimidine ring instead of a bipyridine ring
Uniqueness
N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is unique due to its bipyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific ligand properties and biological interactions .
Properties
Molecular Formula |
C15H21N3 |
|---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
N-cyclopentyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H21N3/c1-2-6-13(5-1)18-15-9-8-12(11-17-15)14-7-3-4-10-16-14/h8-9,11,13H,1-7,10H2,(H,17,18) |
InChI Key |
CANMTJNJQVCJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=C2)C3=NCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















